mPGES-1 Inhibition: TH-848 (4-(2-Naphthyl)-1,3-thiazole Core) vs. TH-644 in IL-1β-Stimulated Human Gingival Fibroblasts
The aminothiazole TH-848, built directly on the 4-(2-naphthyl)-1,3-thiazole scaffold, inhibited IL-1β-induced PGE2 production in human gingival fibroblasts with an IC50 of 1.1 µM. Under identical assay conditions, the comparator aminothiazole TH-644 (bearing a 3-fluoro-4-methoxyphenyl substituent in place of the naphthyl group) yielded an IC50 of 1.5 µM [1]. In a cell-free recombinant mPGES-1 activity assay, both compounds at 200 µM reduced PGE2 formation, but TH-848 achieved a 46% reduction in alveolar bone loss in a rat ligature-induced periodontitis model versus vehicle control, demonstrating in vivo translation of the in vitro potency advantage [1].
| Evidence Dimension | Inhibition of IL-1β-induced PGE2 production (IC50) |
|---|---|
| Target Compound Data | IC50 = 1.1 µM (TH-848; 4-(2-naphthyl)-1,3-thiazole-derived aminothiazole) |
| Comparator Or Baseline | IC50 = 1.5 µM (TH-644; 4-(3-fluoro-4-methoxyphenyl)-1,3-thiazol-2-amine) |
| Quantified Difference | 1.36-fold (27%) more potent IC50 for the naphthyl-bearing compound |
| Conditions | Human gingival fibroblasts stimulated with IL-1β; recombinant mPGES-1 cell-free assay; ligature-induced periodontitis in Sprague-Dawley rats |
Why This Matters
A 27% lower IC50 for the target-relevant phenotype, combined with in vivo efficacy (46% reduced bone loss), provides a quantitative basis for selecting the 4-(2-naphthyl)-1,3-thiazole scaffold over alternative aryl-thiazole substituents when developing mPGES-1-targeted anti-inflammatory agents.
- [1] Leclerc, S. et al. (2013) 'Inhibition of microsomal prostaglandin E synthase-1 by aminothiazoles decreases prostaglandin E2 synthesis in vitro and ameliorates experimental periodontitis in vivo', FASEB Journal, 27(6), pp. 2328–2341. View Source
